1-Acetyl-3-(BOC-Amino)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

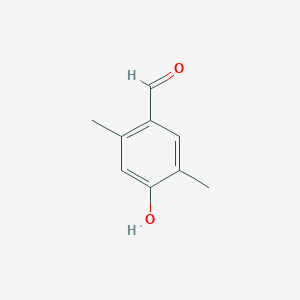

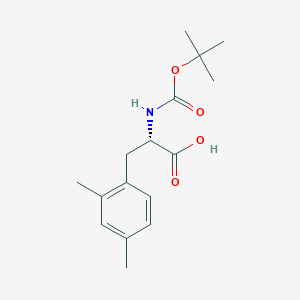

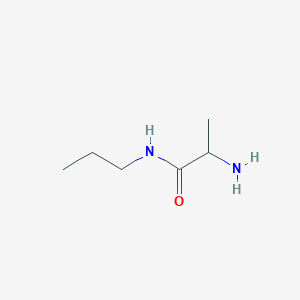

“1-Acetyl-3-(BOC-Amino)pyrrolidine” is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 . It is also known as “tert-butyl N-(1-acetylpyrrolidin-3-yl)carbamate” or "tert-butyl 1-acetyl-3-pyrrolidinylcarbamate" .

Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 tertiary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 Pyrrolidine .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 228.29 and a molecular formula of C11H20N2O3 . The compound is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

科学的研究の応用

Synthesis and Functionalization

- Carboannulation and Functionalized Pyridines : The compound has been used in the synthesis of carboannulated and functionalized [1,2,3]triazolo[4,5-b]pyridines through reactions with cycloalkanones and other derivatives, demonstrating its utility in creating new heterocyclic compounds (Syrota et al., 2020).

- Peptide Chemistry Applications : Protected enantiopure 2-pyrrolylalanine synthesized from the compound has shown significant applications in peptide science, indicating its role in developing electron-rich arylalanine analogs for enhanced peptide properties (Doerr & Lubell, 2012).

- Neuronal Nitric Oxide Synthase Inhibitors : Its derivatives have been investigated for their potential as highly potent and selective inhibitors of neuronal nitric oxide synthase, showcasing the compound's relevance in medicinal chemistry (Ji et al., 2012).

Catalysis and Novel Reaction Methods

- Photocycloaddition for γ-Aminobutyric Acid Analogs : The synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives, which act as cyclic γ-aminobutyric acid analogs, has been reported using a combination of intermolecular [2+2]-photocycloaddition, demonstrating innovative catalytic uses (Petz et al., 2019).

- Functionalized Pyrroles via Catalysis : A palladium iodide-catalyzed approach has been developed for the synthesis of functionalized pyrroles using N-Boc-1-amino-3-yn-2-ols, indicating the compound's versatility in catalytic synthetic methods (Gabriele et al., 2012).

Potential Biological and Pharmacological Applications

- Scented Rice Varieties : Research has explored the augmentation of 2-Acetyl-1-pyrroline in scented rice varieties via Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS) gene transformation, demonstrating the compound's impact on agricultural science and food chemistry (Kaikavoosi et al., 2015).

将来の方向性

Pyrrolidine derivatives, including “1-Acetyl-3-(BOC-Amino)pyrrolidine”, have potential for further exploration in drug discovery due to their versatile scaffold and wide range of biological activities . They can be employed in traditional and modern medicine, or can be used as leads for drug discovery and development .

特性

IUPAC Name |

tert-butyl N-(1-acetylpyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOCMEGQRKOYAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)